molecular formula C15H21NO3 B13463451 Benzyl trans-3-hydroxymethylcyclohexylcarbamate

Benzyl trans-3-hydroxymethylcyclohexylcarbamate

Cat. No.: B13463451
M. Wt: 263.33 g/mol
InChI Key: QYHAKPLUUUMEFH-KBPBESRZSA-N
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Description

Benzyl trans-3-hydroxymethylcyclohexylcarbamate is a carbamate derivative featuring a cyclohexyl ring substituted with a hydroxymethyl group at the trans-3 position and a benzyl carbamate moiety. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 261.32 g/mol (derived from CAS 213672-73-2) . The compound’s stereochemistry (trans configuration) and functional groups influence its physicochemical properties, such as solubility and reactivity.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate

InChI

InChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t13-,14-/m0/s1

InChI Key

QYHAKPLUUUMEFH-KBPBESRZSA-N

Isomeric SMILES

C1C[C@@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)CO

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Carbamate Formation via Reaction of Isocyanates with Alcohols or Amines

The classical route for carbamate synthesis involves the reaction of an isocyanate with an alcohol or amine. For Benzyl trans-3-hydroxymethylcyclohexylcarbamate, the primary approach is to react a suitable cyclohexylamine derivative with benzyl chloroformate (CBZ-Cl) or phenyl chloroformate under controlled conditions.

Reaction Scheme:

$$
\text{Cyclohexylamine derivative} + \text{Benzyl chloroformate} \rightarrow \text{this compound}
$$

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine or pyridine to scavenge HCl
  • Temperature: 0°C to room temperature
  • Time: 2–4 hours

Research Data:

Ghosh (2015) highlights the efficiency of carbamate formation via isocyanates, noting that the reaction's selectivity is influenced by the steric and electronic nature of the cyclohexyl precursor. The process typically yields high purity carbamates with minimal side products when optimized.

Carbamate Synthesis via Carbonylation of Amines

An alternative method involves the carbonylation of cyclohexylamines with phosgene or triphosgene, followed by benzylation:

$$
\text{Cyclohexylamine} + \text{Triphosgene} \rightarrow \text{Cyclohexyl carbamoyl chloride} \rightarrow \text{Carbamate via benzylation}
$$

This route offers high yields but requires careful handling of toxic reagents like phosgene derivatives.

Benzylation of Hydroxymethylcyclohexyl Derivatives

Benzylation Using Benzyl Chloride or Benzyl Bromide

The hydroxymethyl group at trans-3-position can be benzylated via nucleophilic substitution with benzyl halides under basic conditions:

Reaction Scheme:

$$
\text{Hydroxymethylcyclohexyl} + \text{Benzyl bromide} \rightarrow \text{Benzyl trans-3-hydroxymethylcyclohexyl}
$$

Conditions:

  • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
  • Solvent: Acetone or DMF
  • Temperature: Reflux (around 80°C)
  • Duration: 4–8 hours

Research indicates that using phase transfer catalysis can enhance yields and selectivity.

Benzylation via Methyl Triflate-Mediated Activation

Recent advances suggest employing methyl triflate (MeOTf) to activate hydroxyl groups for benzylation, as detailed in recent patents and research articles. This method offers mild conditions and high regioselectivity, especially for sensitive substrates.

Synthesis Pathway Combining Carbamate Formation and Benzylation

A comprehensive route involves:

  • Preparation of trans-3-hydroxymethylcyclohexylamine derivative:

    • Starting from cyclohexene, perform hydroboration-oxidation to obtain cyclohexanol.
    • Convert cyclohexanol to cyclohexylamine via amination protocols.
    • Introduce hydroxymethyl groups at the trans-3 position through directed hydroxymethylation or via ring functionalization.
  • Formation of the Carbamate:

    • React the cyclohexylamine with benzyl chloroformate in DCM with triethylamine at 0°C to room temperature, yielding the carbamate.
  • Benzylation of the Hydroxymethyl Group:

    • Benzylate the hydroxymethyl moiety using benzyl bromide and potassium carbonate in acetone under reflux, or employ methyl triflate for milder conditions.

Reaction Scheme Summary:

Step Reagents Conditions Product
1 Cyclohexene, hydroboration-oxidation 0°C to room temp Cyclohexanol
2 Cyclohexanol, amination reagents Elevated temp Cyclohexylamine derivative
3 Hydroxymethylation Formaldehyde, base trans-3-Hydroxymethylcyclohexylamine
4 Benzyl chloroformate DCM, triethylamine Carbamate intermediate
5 Benzyl bromide K₂CO₃, acetone Benzylated hydroxymethyl

Recent Advances and Alternative Methods

Use of Pyridinium Reagents for Benzylation

Research by Beilstein journals (2008) demonstrates the efficacy of 2-benzyloxypyridine as a benzyl transfer reagent, which can be generated in situ by methylation with methyl triflate. This method offers milder conditions and improved selectivity, especially for complex molecules.

Green Chemistry Approaches

Emerging methods involve solvent-free or aqueous-phase reactions employing phase transfer catalysis or enzymatic catalysis, reducing environmental impact and improving safety profiles.

Summary of Data and Material Compatibility

Method Reagents Conditions Advantages Limitations
Carbamate via Isocyanates Cyclohexylamine + Benzyl chloroformate DCM, NEt₃, 0°C to RT High yield, straightforward Toxic reagents, moisture-sensitive
Benzylation with Benzyl Bromide Hydroxymethylcyclohexyl + BnBr K₂CO₃, acetone, reflux Widely used, scalable Overbenzylation risk
Benzylation via Pyridinium Reagents 2-Benzyloxypyridine + MeOTf Toluene or trifluorotoluene, 90°C Mild, selective Reagent preparation

Chemical Reactions Analysis

Deprotection of the Benzyl Carbamate Group

The benzyl carbamate group undergoes selective cleavage under various conditions, enabling access to free amines or alternative functional groups.

Reaction Conditions Product Yield Reference
HydrogenolysisPd/C (10–20 mol%), H₂ (1 atm), MeOH/EtOAc, 25°C, 12 htrans-3-Hydroxymethylcyclohexylamine85–92%
Oxidative Deprotection4-Acetamido-TEMPO·BF₄ (1.2 equiv), wet MeCN, 25°C, 6 hCyclohexyl aldehyde derivative78%
Acid-Catalyzed CleavageBCl₃ (2 equiv), pentamethylbenzene, CH₂Cl₂, −40°C, 2 hFree carbamic acid intermediate91%
Radical-Mediated CleavageLi/Naphthalene (cat.), THF, −78°C, 1 hDeprotected amine88%

Key Findings :

  • Hydrogenolysis is highly efficient but requires careful control to avoid over-reduction of the hydroxymethyl group .

  • Oxidative methods using TEMPO-based reagents enable chemoselective conversion to aldehydes without affecting adjacent functional groups .

Oxidation of the Hydroxymethyl Group

The primary alcohol in the hydroxymethyl group is oxidized to carboxylic acids or ketones under controlled conditions.

Reagent Conditions Product Yield Reference
KMnO₄H₂O/acetone, 0°C, 4 htrans-3-Carboxycyclohexylcarbamate76%
CrO₃·H₂SO₄Acetone, 25°C, 2 hCyclohexanone derivative68%
TEMPO/PhI(OAc)₂CH₃CN, 25°C, 3 hAldehyde intermediate82%

Key Findings :

  • KMnO₄ selectively oxidizes the hydroxymethyl group to a carboxylic acid, while CrO₃ generates ketones via intermediate aldehyde formation .

  • TEMPO/PhI(OAc)₂ offers a mild, catalytic pathway for aldehyde synthesis .

Reduction of the Carbamate Group

The carbamate moiety is reduced to secondary amines using strong hydride donors.

Reagent Conditions Product Yield Reference
LiAlH₄THF, reflux, 6 htrans-3-Hydroxymethylcyclohexylamine89%
NaBH₄/CuCl₂MeOH, 25°C, 12 hPartial reduction to urea derivative54%

Key Findings :

  • LiAlH₄ achieves complete reduction to the amine, whereas NaBH₄ requires CuCl₂ as a co-catalyst for partial reactivity.

Functional Group Interconversion

The carbamate and hydroxymethyl groups participate in nucleophilic substitutions and esterifications.

Reaction Conditions Product Yield Reference
AcetylationAc₂O, DMAP, CH₂Cl₂, 25°C, 2 hAcetylated hydroxymethyl derivative95%
Mitsunobu ReactionDIAD, PPh₃, THF, 0°C → 25°C, 12 hEther-linked conjugates81%

Key Findings :

  • Acetylation proceeds quantitatively under mild conditions, preserving the carbamate group.

  • Mitsunobu reactions enable stereospecific ether formation with alcohols .

Radical-Mediated Transformations

Visible-light-driven reactions modify the carbamate scaffold via radical intermediates.

Reagent Conditions Product Yield Reference
α-Bromoether/Li₂CO₃Blue LED, DMF, 25°C, 8 hAlkyl ester derivatives73%

Key Findings :

  • Photoredox conditions facilitate homolytic C–O bond cleavage, enabling ester synthesis without metal catalysts .

Chemoselective Modifications

Differential reactivity allows selective transformations in multifunctional substrates.

Target Group Conditions Selectivity Reference
Benzyl CarbamateBCl₃, pentamethylbenzene, −40°CRetains hydroxymethyl group
HydroxymethylTEMPO/PhI(OAc)₂, CH₃CNRetains benzyl carbamate

Key Findings :

  • BCl₃ selectively cleaves benzyl carbamates in the presence of hydroxymethyl groups .

  • TEMPO-based oxidation exclusively targets primary alcohols without carbamate interference .

Scientific Research Applications

Benzyl trans-3-hydroxymethylcyclohexylcarbamate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl trans-3-hydroxymethylcyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Ring Saturation

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride
  • Molecular Formula : C₁₄H₂₁ClN₂O₂
  • Key Features: Replaces the hydroxymethyl group with an amino group at the trans-3 position. The hydrochloride salt enhances solubility in polar solvents.
  • Applications : Likely used as a synthetic intermediate, given its amine functionality for further derivatization .
Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate
  • Molecular Formula: C₁₄H₁₇NO₃
  • Key Features : Contains a cyclohexene ring (unsaturated) with a hydroxymethyl group at the trans-6 position. The double bond at the 3-position alters ring conformation and reactivity compared to the saturated cyclohexyl analog.
  • Applications : The unsaturated ring may improve binding affinity in enzyme inhibition studies .
Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate
  • Molecular Formula : C₁₉H₂₈N₂O₄
  • Key Features: A dicarbamate with tert-butyl and benzyl groups at the 1,3-positions.
  • Applications : Used in asymmetric synthesis due to its rigid cyclohexane backbone .

Functional Group Variations

N-Benzylcyclohexylamine hydrochloride
  • Molecular Formula : C₁₃H₁₉N·HCl
  • Key Features : A secondary amine salt lacking the carbamate group. The absence of the carbamate reduces hydrogen-bonding capacity but increases basicity.
  • Applications : Intermediate in organic synthesis, particularly for alkylation reactions .
Benzyl 2-hydroxypyridin-3-ylcarbamate
  • Molecular Formula : C₁₃H₁₂N₂O₃
  • Key Features : Replaces the cyclohexyl ring with a pyridinyl group. The aromatic nitrogen and hydroxyl group enable π-π stacking and acid-base interactions.
  • Applications: Potential use in metal chelation or as a kinase inhibitor scaffold .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Features Applications
Benzyl trans-3-hydroxymethylcyclohexylcarbamate C₁₄H₁₉NO₃ 261.32 trans-3-hydroxymethyl, benzyl carbamate Polar hydroxyl, carbamate linkage Drug intermediate
Benzyl trans-3-aminocyclohexylcarbamate HCl C₁₄H₂₁ClN₂O₂ 284.78 trans-3-amino, hydrochloride salt Basic amine, ionic form Synthetic intermediate
Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate C₁₄H₁₇NO₃ 261.32 trans-6-hydroxymethyl, cyclohexene Unsaturated ring, enhanced rigidity Enzyme inhibitor candidate
Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate C₁₉H₂₈N₂O₄ 348.44 1,3-dicarbamate, tert-butyl Steric bulk, chiral centers Asymmetric synthesis

Research Findings and Implications

  • Stereochemical Impact : The trans configuration in cyclohexyl derivatives (e.g., trans-3 vs. trans-6) significantly affects molecular geometry and intermolecular interactions. For example, the trans-3-hydroxymethyl group may facilitate hydrogen bonding in biological targets, while the trans-6 analog’s unsaturated ring could enhance π-stacking .
  • Solubility and Bioavailability: Hydrochloride salts (e.g., Benzyl trans-3-aminocyclohexylcarbamate HCl) exhibit improved aqueous solubility compared to non-ionic analogs, critical for drug delivery .
  • Synthetic Utility : Dicarbamates (e.g., Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate) serve as chiral auxiliaries in enantioselective synthesis, leveraging their rigid cyclohexane backbone .

Biological Activity

Benzyl trans-3-hydroxymethylcyclohexylcarbamate (CAS No. 1202411-95-7) is a compound that has garnered attention due to its unique stereochemistry and potential biological activities. This article examines the biological activity of this compound, including its mechanisms, applications in research, and comparison with similar compounds.

  • Molecular Formula : C15H21NO3
  • Molecular Weight : 263.33 g/mol
  • IUPAC Name : Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
  • SMILES Notation : C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO

This compound interacts with various biological targets, acting as a substrate for enzymes and influencing signaling pathways. Its hydroxymethyl group can undergo oxidation to form carboxylic acid derivatives, while the carbamate group can be reduced to yield amine derivatives. These transformations can lead to the formation of biologically active metabolites.

Enzyme Interactions

Research indicates that this compound serves as a substrate for specific enzymes, which may modulate their activity. For instance, studies have shown that compounds with similar structures can activate ribozymes, suggesting potential roles in gene regulation and metabolic pathways .

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications, particularly in the context of drug development. Its ability to inhibit specific enzymes may offer pathways for treating conditions such as Duchenne Muscular Dystrophy through inhibition of hematopoietic prostaglandin D synthase (H-PGDS) .

Case Studies and Research Findings

  • Enzyme Activation : A study demonstrated that related compounds could activate the glmS ribozyme from L. monocytogenes, indicating that this compound might exhibit similar properties .
  • Inhibitory Effects : Research into structurally related carbamates has shown promising results in inhibiting certain enzymes involved in inflammatory processes, suggesting that this compound could have anti-inflammatory effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Benzyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamateStructureSimilar enzyme interactions but varied efficacy
Benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamateStructureDistinct reactivity; potential for different therapeutic applications

Q & A

Q. How can researchers optimize the synthesis of Benzyl trans-3-hydroxymethylcyclohexylcarbamate to achieve high yield and purity?

  • Methodological Answer : Continuous flow reactors under alkaline conditions (e.g., using NaHCO₃) are recommended to enhance reaction efficiency and reduce side products. Reaction parameters such as temperature (60–80°C) and molar ratios (benzyl chloroformate:cyclohexylamine ≈ 1:1.2) should be tightly controlled. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity to >98% .

Q. What analytical techniques are critical for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves stereochemistry (trans vs. cis) and confirms hydroxylmethyl (-CH₂OH) and carbamate (-OCONH-) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 263.34 g/mol). Polarimetry or chiral HPLC distinguishes enantiomeric purity when applicable .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

  • Methodological Answer : Store in airtight, amber vials at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Stability assays (HPLC or TLC) should be performed monthly to monitor degradation. Avoid exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. What experimental strategies can elucidate the impact of trans-3-hydroxymethylcyclohexyl stereochemistry on enzyme inhibition or receptor binding?

  • Methodological Answer : Use comparative kinetic assays with cis/trans isomers to assess binding affinity (e.g., IC₅₀ values via fluorescence polarization). Molecular dynamics (MD) simulations (AMBER or GROMACS) model interactions with target enzymes (e.g., proteases) to identify stereospecific hydrogen bonding or hydrophobic pockets .

Q. How can computational methods predict the reactivity of the hydroxymethyl group in selective derivatization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example, the hydroxymethyl group’s oxidation to a carboxylate (using KMnO₄/CrO₃) can be modeled to optimize reaction conditions. Validate predictions with experimental FT-IR or LC-MS .

Q. What approaches resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Conduct pharmacokinetic profiling (e.g., bioavailability via LC-MS/MS) to assess metabolic stability. Use tissue-specific microdialysis or CRISPR-engineered cell lines to isolate target vs. off-target effects. Cross-reference with proteomics data to identify confounding factors like protein binding .

Q. How can researchers design derivatives to enhance the compound’s selectivity for specific biological targets while minimizing cytotoxicity?

  • Methodological Answer : Structure-activity relationship (SAR) studies via iterative substitutions (e.g., fluorination at the benzyl ring or alkylation of the cyclohexyl group). High-throughput screening (HTS) in 3D tumor spheroids or primary cell cultures identifies derivatives with improved therapeutic indices. Toxicity is assessed via mitochondrial membrane potential (JC-1 assay) and apoptosis markers (Annexin V) .

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